molecular formula C21H19N3O4S2 B2717469 N-(2-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1326884-20-1

N-(2-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2717469
CAS No.: 1326884-20-1
M. Wt: 441.52
InChI Key: OJFDXTGBHLPJTI-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thieno[3,2-d]pyrimidine core, and an acetamide moiety

Scientific Research Applications

N-(2-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is being studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in studies to understand the interaction of complex organic molecules with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and guanidine.

    Introduction of the furan-2-ylmethyl group: This step often involves nucleophilic substitution reactions where a furan-2-ylmethyl halide reacts with the thieno[3,2-d]pyrimidine core.

    Attachment of the acetamide moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

    Ethoxylation of the phenyl ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to form alcohols.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced thieno[3,2-d]pyrimidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors to modulate signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
  • N-(2-ethoxyphenyl)-2-({3-[(thiophen-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Uniqueness

N-(2-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the furan ring and the thieno[3,2-d]pyrimidine core also provides a distinctive structural framework that can interact with biological targets in a specific manner.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-(furan-2-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-2-27-17-8-4-3-7-15(17)22-18(25)13-30-21-23-16-9-11-29-19(16)20(26)24(21)12-14-6-5-10-28-14/h3-11H,2,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFDXTGBHLPJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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